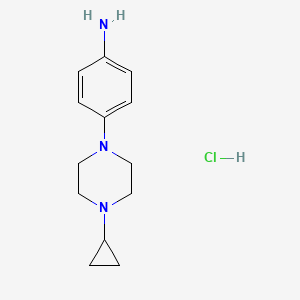
4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride” is an organic compound with the CAS Number: 2344681-23-6 . It has a molecular weight of 253.77 and is in the form of a powder . The IUPAC name for this compound is 4-(4-cyclopropylpiperazin-1-yl)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3.ClH/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13;/h1-4,13H,5-10,14H2;1H . This indicates that the compound consists of a cyclopropyl group attached to a piperazine ring, which is further connected to an aniline group.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a density of 1.2±0.1 g/cm^3 , a boiling point of 391.3±37.0 °C at 760 mmHg , and a flash point of 187.5±21.3 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP value is 0.89 , indicating its lipophilicity.科学的研究の応用
Rechargeable Batteries
4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride: is being explored for use in rechargeable batteries due to its potential in improving the electrical properties of materials like polyaniline (PANI). PANI is known for its good environmental stability and interesting electrochemical behavior, which are crucial for battery applications . The compound could be involved in the synthesis of nanocomposites that enhance the performance of batteries.
Optical Information Storage
The compound’s derivatives may contribute to the development of modern optical information storage solutions. While specific applications in this field for the compound are not directly cited, its structural analogs, like polyanilines, have been used in optical devices due to their electromagnetic properties .
Electromagnetic Interference Shielding
4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride: could be used to create materials that shield against electromagnetic interference (EMI). Materials like polyaniline composites have been utilized for EMI shielding, and this compound could potentially enhance such materials’ properties .
Microwave and Radar Absorbing Materials
This compound may find applications in the synthesis of materials that absorb microwaves and radar, which are important for stealth technology and communication systems. Polyaniline, a related material, has been used for similar purposes, suggesting potential uses for this compound as well .
Sensors
The compound’s potential use in sensors is based on its structural relation to polyaniline, which has been widely used in sensor technology. Sensors require materials with stable and predictable responses to environmental changes, and this compound could contribute to the development of more sensitive and accurate sensors .
Catalysts
While direct applications as a catalyst have not been detailed, the compound’s chemical structure suggests it could be involved in catalytic processes, especially in organic syntheses where similar structures are employed to facilitate reactions .
Electronic Components
The compound might be useful in the manufacturing of electronic components. Its derivatives or related compounds like polyaniline have applications in electronic and bioelectronic components due to their conductive properties .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.ClH/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13;/h1-4,13H,5-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJOMYOUTFERBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2919127.png)
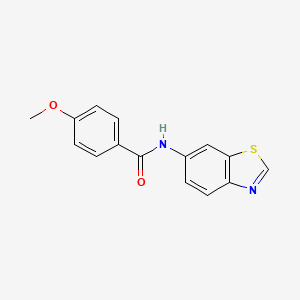
![1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919130.png)
![3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2919131.png)
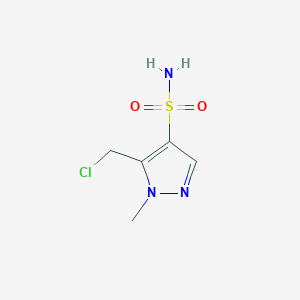

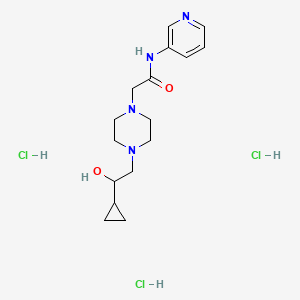
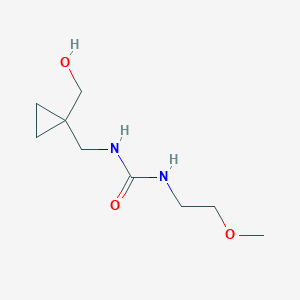
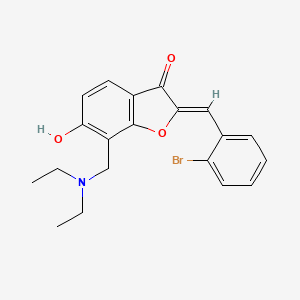

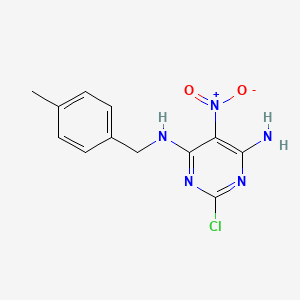
![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)
![5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919149.png)